3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
Description
3-Cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule characterized by a cyclohexyl-propanamide backbone linked to a methylsulfonyl-substituted piperidine moiety.
Properties
IUPAC Name |
3-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h14-15H,2-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWCONAFQREWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,4-diketones or 1,5-diamines.
Introduction of the Methylsulfonyl Group: The piperidine intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Coupling with Cyclohexyl Group: The cyclohexyl group is introduced through a coupling reaction, often using a Grignard reagent or an organolithium reagent.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the amide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine or amide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₃₀N₂O₃S
- Molecular Weight : 330.5 g/mol
- CAS Number : 1235288-12-6
Cancer Treatment
One of the prominent applications of this compound is its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibitors of CDK2 are being explored for their ability to halt the proliferation of cancer cells. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell growth, suggesting that 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide may exhibit similar properties .
Neurodegenerative Diseases
In silico studies have highlighted the potential of this compound in drug development for neurodegenerative diseases. The ability to modulate neuroinflammatory pathways may position it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's structural features, particularly the piperidine moiety, are known to interact with neurotransmitter systems, which is critical in neuropharmacology .
Case Study 1: CDK2 Inhibition
A study focused on tricyclic amine compounds demonstrated that modifications to the piperidine structure could enhance CDK2 inhibitory activity. The research revealed that specific substitutions could significantly improve potency against cancer cell lines, providing a framework for further exploration of related compounds like 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide .
Case Study 2: Neuropharmacological Evaluation
Research involving piperidine derivatives has shown promising results in modulating neuroinflammatory responses. A comprehensive evaluation using molecular docking simulations suggested that compounds with similar structures could effectively bind to targets involved in neurodegenerative processes, indicating a potential pathway for therapeutic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Structural Differences: Substituents: A phenyl group replaces the cyclohexyl group, reducing steric bulk but maintaining aromatic interactions. Piperidine Modification: The 4-position of the piperidine is substituted with a methoxymethyl group instead of methylsulfonyl.
- Pharmacological Implications :
3-Cyclohexyl-N-(2-{[4-(2-Fluorophenyl)-1-Piperazinyl]sulfonyl}ethyl)propanamide (RN 897613-43-3)
- Molecular Formula: Not explicitly provided (estimated C₂₂H₃₁FN₄O₃S).
- Key Structural Differences: Backbone: Shares the cyclohexyl-propanamide core but incorporates a piperazine ring instead of piperidine. Sulfonyl Group Placement: The sulfonyl group bridges a piperazinyl-fluorophenyl moiety to an ethyl chain, creating a longer linker.
- Pharmacological Implications :
3-Cyclohexyl-N-[4-(2-Pyrimidinylsulfamoyl)phenyl]propanamide (RN 326090-41-9)
- Molecular Formula: Not explicitly provided (estimated C₂₀H₂₅N₅O₃S).
- Key Structural Differences: Sulfamoyl Attachment: A pyrimidinyl-sulfamoyl group is appended to a phenyl ring, diverging from the piperidine scaffold. Hydrogen Bonding Potential: The pyrimidine ring offers hydrogen-bonding sites, which may improve selectivity for enzymes like kinases.
- Pharmacological Implications :
Structural and Functional Comparison Table
| Compound | CAS/RN | Core Structure | Key Substituents | Inferred Properties |
|---|---|---|---|---|
| 3-Cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | N/A | Cyclohexyl-propanamide | Methylsulfonyl-piperidinylmethyl | High polarity, potential CNS activity |
| N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide | 61086-18-8 | Phenyl-propanamide | Methoxymethyl-piperidine | Moderate solubility, aromatic interactions |
| 3-Cyclohexyl-N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}ethyl)propanamide | 897613-43-3 | Cyclohexyl-propanamide | Fluorophenyl-piperazinyl-sulfonylethyl | GPCR binding, halogen interactions |
| 3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide | 326090-41-9 | Cyclohexyl-propanamide | Pyrimidinyl-sulfamoylphenyl | Kinase inhibition potential |
Biological Activity
3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and related research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 3-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide. The synthesis typically involves several key steps:
- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving starting materials like 1,4-diketones.
- Introduction of the Methylsulfonyl Group : The piperidine intermediate reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling with Cyclohexyl Group : The cyclohexyl moiety is introduced via coupling reactions using Grignard or organolithium reagents.
The biological activity of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors, influencing cellular signaling pathways related to neurological functions. However, detailed investigations are necessary to identify the exact molecular targets and their physiological implications.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Neuroprotective Effects : It has been studied for its potential to protect neuronal cells from damage.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory conditions .
Case Studies
Several studies have explored the effects of similar compounds on neurological disorders:
- Case Study on Neuroprotection : A study demonstrated that derivatives of piperidine showed significant neuroprotective effects in models of neurodegeneration.
- Anti-inflammatory Mechanisms : Research on related sulfonamide compounds revealed their ability to reduce cytokine levels in inflammatory models, suggesting a potential mechanism for 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide .
Data Table: Summary of Biological Activities
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide. Studies focusing on:
- In Vivo Models : To assess efficacy and safety profiles.
- Molecular Target Identification : To clarify interactions with specific receptors and pathways.
Q & A
Q. Basic
- NMR : H and C NMR verify regiochemistry (e.g., piperidine CH at δ 2.5–3.5 ppm) and sulfonamide integrity (SO group absence in DEPT-135) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion ([M+H] calc. for CHNOS: 407.2332) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexyl and piperidine moieties .
What mechanistic insights explain the formation of byproducts during sulfonamide functionalization?
Advanced
Byproducts (e.g., over-sulfonylated derivatives) arise from:
- Nucleophilic Competition : Piperidine’s secondary amine may react with excess sulfonyl chloride. Monitor via in-situ IR for SO stretching (1350 cm) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but can promote oxidation. Switch to acetonitrile with controlled pH .
- Mitigation : Use substoichiometric DMAP to accelerate sulfonylation, reducing reaction time and side reactions .
How can hybrid computational-experimental approaches improve the study of this compound’s reactivity?
Q. Advanced
- Feedback Loops : Experimental data (e.g., failed coupling reactions) train neural networks to refine DFT calculations, narrowing optimal conditions .
- Transition State Analysis : IRC calculations in Gaussian09 identify steric clashes between the cyclohexyl group and sulfonyl moiety, guiding substituent redesign .
What strategies identify and mitigate byproducts in scaled-up syntheses?
Q. Methodological Focus
- LC-MS/MS Screening : Detect trace byproducts (e.g., dimerization at <0.1%) using MRM transitions .
- DoE Optimization : Statistically vary parameters (e.g., equivalents of Hünig’s base) to minimize diastereomer formation .
- In-line PAT : ReactIR monitors sulfonylation progress in real time, halting reactions at 95% conversion to avoid decomposition .
How should researchers evaluate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
